molecular formula C11H14BrN3O2S B8603407 tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

Cat. No.: B8603407
M. Wt: 332.22 g/mol
InChI Key: ULHVKJPWJDYJBS-UHFFFAOYSA-N
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Description

tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate: is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a pyrazole ring fused with a thiazole ring, which is further substituted with a bromine atom and a methyl group. The tert-butyl carbamate group is attached to the nitrogen atom of the pyrazole ring.

Preparation Methods

The synthesis of tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate involves several steps. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved by the reaction of hydrazine with a 1,3-diketone.

    Formation of the thiazole ring: The pyrazole intermediate is then reacted with a thioamide to form the thiazole ring.

    Bromination: The resulting compound is brominated using a brominating agent such as N-bromosuccinimide.

    Introduction of the tert-butyl carbamate group: Finally, the brominated compound is reacted with tert-butyl chloroformate in the presence of a base to form the desired product.

Industrial production methods for this compound would likely involve optimization of these steps to increase yield and purity, as well as the use of large-scale reactors and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under appropriate conditions to form different products.

    Hydrolysis: The carbamate group can be hydrolyzed to form the corresponding amine and carbon dioxide.

Common reagents and conditions used in these reactions include:

    Nucleophiles: Amines, thiols, etc.

    Oxidizing agents: Hydrogen peroxide, potassium permanganate, etc.

    Reducing agents: Sodium borohydride, lithium aluminum hydride, etc.

    Hydrolysis conditions: Acidic or basic aqueous solutions.

Major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a new compound with the amine group replacing the bromine atom.

Scientific Research Applications

tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate has several scientific research applications, including:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies of enzyme inhibition or as a ligand in binding studies.

    Medicine: It may have potential as a pharmaceutical intermediate or as a lead compound for the development of new drugs.

    Industry: The compound can be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate depends on its specific application. In biological systems, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved would depend on the specific biological system being studied.

Comparison with Similar Compounds

tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate can be compared with other similar compounds, such as:

    This compound: This compound has a similar structure but with different substituents on the pyrazole or thiazole rings.

The uniqueness of this compound lies in its specific combination of substituents and the presence of the tert-butyl carbamate group, which may confer unique chemical and biological properties.

Properties

Molecular Formula

C11H14BrN3O2S

Molecular Weight

332.22 g/mol

IUPAC Name

tert-butyl N-(3-bromo-6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate

InChI

InChI=1S/C11H14BrN3O2S/c1-6-8(13-10(16)17-11(2,3)4)9-15(14-6)7(12)5-18-9/h5H,1-4H3,(H,13,16)

InChI Key

ULHVKJPWJDYJBS-UHFFFAOYSA-N

Canonical SMILES

CC1=NN2C(=CSC2=C1NC(=O)OC(C)(C)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

A tetrahydrofuran (40 mL) solution of tert-butyl(6-methylpyrazolo[5,1-b][1,3]thiazol-7-yl)carbamate (1.20 g, 4.74 mmol) was cooled to −78° C., and n-butyllithium (1.57 M, 6.64 mL, 10.4 mmol) was added dropwise thereto, and the mixture was stirred for 30 minutes. Then, 1,2-dibromotetrafluoroethane (619 μl, 5.21 mmol) was added to the mixture, and the reaction mixture was warmed to room temperature, and stirred at room temperature for one hour. To the reaction mixture, a saturated aqueous solution of ammonium chloride was added, and a substance of interest was extracted with ethyl acetate. The organic layer was washed with brine and dried over magnesium sulfate, and the solvent was distilled off under reduced pressure. The residue was purified by medium pressure silica gel column chromatography (n-heptane/ethyl acetate: 50% then 66%) to obtain 1.39 g (4.32 mmol) of the title compound.
Quantity
6.64 mL
Type
reactant
Reaction Step One
Quantity
619 μL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.2 g
Type
reactant
Reaction Step Four
Quantity
40 mL
Type
solvent
Reaction Step Four

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